![molecular formula C10H14Cl2N4O B2718093 3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride CAS No. 1170572-62-9](/img/structure/B2718093.png)
3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride” is a chemical compound with the CAS Number: 1170572-62-9 . It is used in the preparation of N-(pyrimidinylaminophenyl) sulfonamides as ZAP-70 inhibitors . It has been reported in the synthesis of novel 1,2,4-triazole derivatives as promising anticancer agents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular weight of “this compound” is 277.15 . The InChI code is 1S/C10H12N4O.2ClH/c11-9-2-1-3-10(6-9)15-5-4-14-8-12-7-13-14;;/h1-3,6-8H,4-5,11H2;2*1H .Chemical Reactions Analysis
The IR absorption spectra of 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1 H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The compound is a powder with a storage temperature at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research involving similar chemical structures to 3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride has highlighted their potential in the synthesis of novel compounds with antimicrobial properties. For instance, novel quinazolinone derivatives were synthesized and evaluated for their antimicrobial activity, showcasing the versatility of triazole-containing compounds in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013). Similarly, research on new 1,2,4-triazole derivatives has indicated their significant antimicrobial potential, further emphasizing the relevance of triazole analogs in the search for new antimicrobial solutions (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Photoluminescent Properties
Triazole-containing compounds also show promise in the field of photoluminescent materials. Copper(I) complexes with amido-triazolato ligands have been synthesized, exhibiting long-lived photoluminescence with potential applications in lighting and display technologies (Manbeck, Brennessel, & Eisenberg, 2011).
Crystal Structure Analysis
The structural analysis of triazene compounds, which are related to triazole derivatives, contributes to our understanding of their chemical behavior and potential applications in medicinal chemistry and ligand design. Such studies offer insights into the molecular arrangements that could influence the activity and stability of triazole analogs (Rofouei, Shamsipur, & Payehghadr, 2006).
Polymer Synthesis and Application
Aniline derivatives, similar to the chemical structure , have been utilized in the synthesis of novel polymers. For example, polymer-based on (4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline) was electrochemically synthesized and found to be a promising material for applications such as dye-sensitized solar cells due to its high conductivity and efficiency (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Wirkmechanismus
The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Safety and Hazards
Zukünftige Richtungen
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Eigenschaften
IUPAC Name |
3-[2-(1,2,4-triazol-1-yl)ethoxy]aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O.2ClH/c11-9-2-1-3-10(6-9)15-5-4-14-8-12-7-13-14;;/h1-3,6-8H,4-5,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDLORHYUPCLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN2C=NC=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
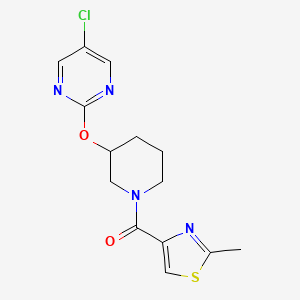
![N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide](/img/structure/B2718012.png)
![6-(2-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2718013.png)
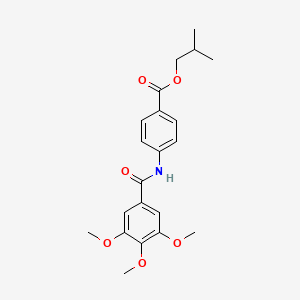
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2718015.png)
![3-(4-methoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2718016.png)
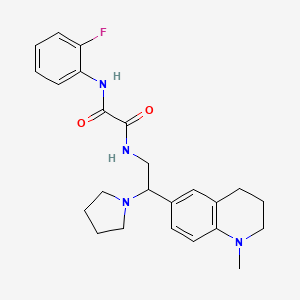
![4-chloro-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2718023.png)
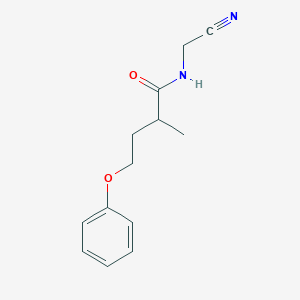
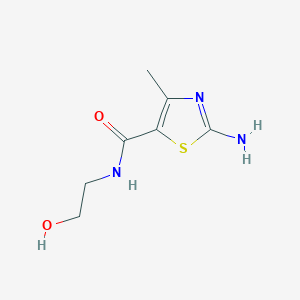
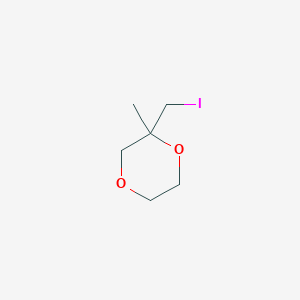

![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2718029.png)
![5,6-dichloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2718030.png)
